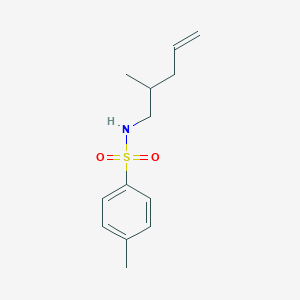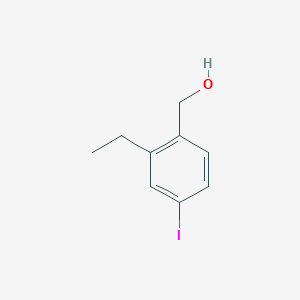
(2-Ethyl-4-iodophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-4-iodophenyl)methanol is an organic compound with the molecular formula C9H11IO and a molecular weight of 262.09 g/mol . It is a derivative of benzenemethanol, where the benzene ring is substituted with an ethyl group at the 2-position and an iodine atom at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-4-iodophenyl)methanol can be achieved through several methods. One common approach involves the iodination of 2-ethylbenzyl alcohol using iodine and a suitable oxidizing agent. Another method includes the Suzuki-Miyaura coupling reaction, where an aryl iodide is coupled with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-4-iodophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding ethylphenylmethanol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products
Oxidation: Formation of 2-ethyl-4-iodobenzaldehyde or 2-ethyl-4-iodobenzoic acid.
Reduction: Formation of 2-ethylbenzyl alcohol.
Substitution: Formation of 2-ethyl-4-aminophenylmethanol or 2-ethyl-4-thiolphenylmethanol.
Scientific Research Applications
(2-Ethyl-4-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethyl-4-iodophenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4-Iodophenyl)methanol: Similar structure but lacks the ethyl group at the 2-position.
(2-Ethylphenyl)methanol: Similar structure but lacks the iodine atom at the 4-position.
(4-Bromophenyl)methanol: Similar structure but with a bromine atom instead of iodine.
Uniqueness
(2-Ethyl-4-iodophenyl)methanol is unique due to the presence of both an ethyl group and an iodine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C9H11IO |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
(2-ethyl-4-iodophenyl)methanol |
InChI |
InChI=1S/C9H11IO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5,11H,2,6H2,1H3 |
InChI Key |
PTZAYMKUXBOHND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B13897385.png)
![Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13897394.png)
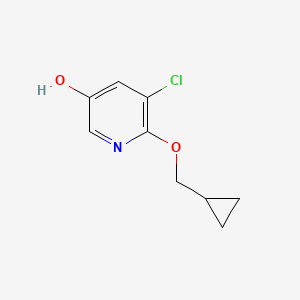
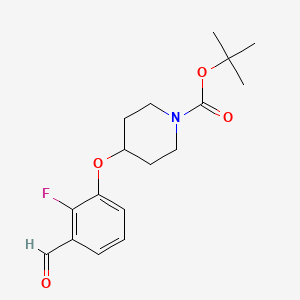
![Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate](/img/structure/B13897412.png)
![N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide](/img/structure/B13897417.png)
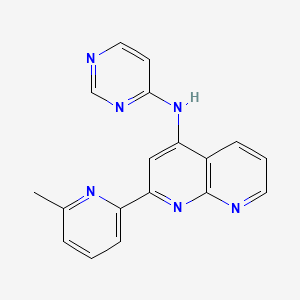
![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)
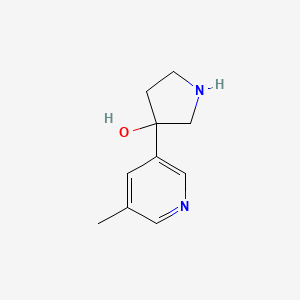
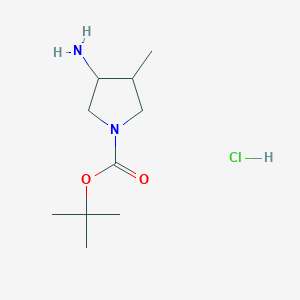
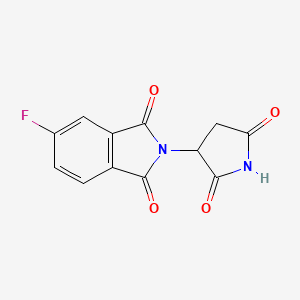
![Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-](/img/structure/B13897465.png)
![4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium](/img/structure/B13897474.png)
